molecular formula C9H6ClNO2 B1632455 Methyl 3-chloro-5-cyanobenzoate CAS No. 327056-72-4

Methyl 3-chloro-5-cyanobenzoate

Cat. No.: B1632455
CAS No.: 327056-72-4
M. Wt: 195.6 g/mol
InChI Key: JCOFSHLLQXPNDX-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2. It is characterized by a benzene ring substituted with a methyl group, a chlorine atom, and a cyano group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From 3-chlorobenzoic acid: The compound can be synthesized by reacting 3-chlorobenzoic acid with chloroform and a base, followed by the addition of methyl iodide.

  • From 3-chloro-5-cyanobenzoic acid: Another method involves the esterification of 3-chloro-5-cyanobenzoic acid using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

Methyl 3-chloro-5-cyanobenzoate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which Methyl 3-chloro-5-cyanobenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Methyl 3-chlorobenzoate: Similar structure but lacks the cyano group.

  • Methyl 5-cyanobenzoate: Similar structure but lacks the chlorine atom.

  • Methyl 3-cyanobenzoate: Similar structure but has the cyano group at a different position.

Uniqueness: Methyl 3-chloro-5-cyanobenzoate is unique due to the presence of both chlorine and cyano groups on the benzene ring, which influences its reactivity and potential applications. This combination of functional groups allows for a wider range of chemical transformations compared to its similar counterparts.

Properties

IUPAC Name

methyl 3-chloro-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFSHLLQXPNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254468
Record name Benzoic acid, 3-chloro-5-cyano-, methyl ester
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Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327056-72-4
Record name Benzoic acid, 3-chloro-5-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327056-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-5-cyano-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID801254468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327056-72-4
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Synthesis routes and methods I

Procedure details

A mixture of the methyl 3-chloro-5-fluorobenzoate, zinc cyanide (8.46g, 72.3 mmol) zinc (dust, 235 mg, 3.6 mmol), [1,1′bis(diphenylphosphino)ferrocene] dichloropalladium(II), complex with dichloromethane (1:1) (1.5 g, 1.8 mmol) in N,N-dimethylformamide (70 ml) was heated at reflux for 1 hour. The reaction was cooled to ambient temperature and diluted with ethyl acetate. The organic solution was extracted with water and brine and concentrated in vacuo, to afford crude methyl 3-chloro-5-cyanobenzoate.
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1.5 g
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70 mL
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zinc cyanide
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8.46 g
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catalyst
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Synthesis routes and methods II

Procedure details

(Step 1) To a solution of methyl 3-(aminocarbonyl)-5-chlorobenzoate (2.2 g) in N,N-dimethylformamide (15 ml) was added thionyl chloride (2 ml) at 0° C., and the mixture was stirred at 80° C. for 1 hr. The reaction solution was quenched with ice and extracted with ethyl acetate. The extract was washed with aqueous sodium hydrogen carbonate solution and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was treated by silica gel chromatography (ethyl acetate:hexane=1:1) to give methyl 3-chloro-5-cyanobenzoate (1.15 g) as a white solid.
Quantity
2.2 g
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reactant
Reaction Step One
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2 mL
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15 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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